molecular formula C16H20N2O3S3 B2886512 N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 941905-60-8

N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2886512
CAS No.: 941905-60-8
M. Wt: 384.53
InChI Key: VPZADRPSBXTFAD-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound featuring a piperidine ring substituted with thiophene and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of Thiophene Groups: Thiophene groups are introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the thiophen-2-ylmethyl group with the piperidine derivative using amide bond formation techniques, often employing coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for sulfoxide formation.

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) for sulfonyl reduction.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Substituted Thiophenes: From substitution reactions.

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions due to its unique structure.

    Material Science: Used in the synthesis of conductive polymers and other advanced materials.

Biology and Medicine:

    Biological Probes: Used in the study of biological pathways and mechanisms.

Industry:

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the development of new therapeutic agents.

Mechanism of Action

The mechanism by which N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.

Molecular Targets and Pathways:

    Enzymes: Such as kinases or proteases.

    Receptors: Including G-protein coupled receptors (GPCRs) or ion channels.

Comparison with Similar Compounds

    N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamide: Similar structure but with an ethanamide group.

    N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)propionamide: Contains a propionamide group instead.

Uniqueness:

    Structural Features: The specific arrangement of thiophene and sulfonyl groups provides unique chemical properties.

    Reactivity: Different reactivity patterns compared to similar compounds due to the specific electronic effects of the substituents.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S3/c19-15(17-12-14-6-3-9-22-14)11-13-5-1-2-8-18(13)24(20,21)16-7-4-10-23-16/h3-4,6-7,9-10,13H,1-2,5,8,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZADRPSBXTFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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